molecular formula C14H20N2O2 B13317735 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

Cat. No.: B13317735
M. Wt: 248.32 g/mol
InChI Key: GOFOJQGSRNMYSQ-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C14H20N2O2/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16/h3-5,10,12,15H,6-9H2,1-2H3

InChI Key

GOFOJQGSRNMYSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Elucidating the Mechanistic Pathways of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one: A Hypothesis-Driven Investigative Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The compound 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one represents a novel chemical entity with significant, yet uncharacterized, therapeutic potential. Its molecular architecture, combining a substituted phenoxy moiety with a piperazine ring, suggests plausible interactions with multiple, high-value biological targets. This guide presents a series of structured, evidence-based hypotheses for its mechanism of action, focusing on the central nervous system (CNS), inflammatory pathways, and cardiovascular targets. We provide a comprehensive, multi-phase experimental strategy designed to systematically investigate these hypotheses, moving from broad, high-throughput screening to specific in-vitro and in-vivo validation. The protocols and logical frameworks detailed herein are intended to serve as a self-validating system for elucidating the compound's pharmacological profile and establishing a foundation for future drug development efforts.

Introduction and Structural Rationale

The rational design of novel therapeutics often involves the strategic combination of known pharmacophores to create new chemical entities with unique pharmacological profiles. The structure of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one is a prime example of this approach, integrating two key structural motifs highly prevalent in clinically successful drugs.

  • The Arylpiperazine Moiety: The piperazine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its presence is strongly associated with activity at central nervous system targets, particularly serotonergic (5-HT) and dopaminergic (DA) receptors.[2][3] Derivatives are known to function as antidepressants, antipsychotics, and anxiolytics.[1] Furthermore, the piperazine scaffold is utilized in diverse therapeutic areas, including antimicrobial and antifungal agents.[4]

  • The Substituted Phenoxy Group: The phenoxy moiety, linked to a propane backbone, is characteristic of several classes of drugs, most notably the β-adrenergic receptor antagonists (beta-blockers).[5] Additionally, phenoxy acetic acid derivatives have been successfully developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation.[6]

The combination of these two pharmacophores via a propan-1-one linker creates a molecule whose therapeutic potential is undefined. This guide proposes a systematic approach to unravel its primary mechanism of action.

G phase1 Phase 1: Broad Screening & Target Identification insilico In Silico Docking (CNS, COX, Adrenergic Panels) phase1->insilico binding Broad Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™) phase1->binding phase2 Phase 2: In-Vitro Pharmacological Profiling insilico->phase2 Prioritizes Targets binding->phase2 Identifies Hits cns_assays Hypothesis A (CNS) - Receptor Binding (Ki) - Functional Assays (GTPγS, cAMP) - Transporter Uptake Assays phase2->cns_assays cox_assays Hypothesis B (Inflammation) - COX-1/COX-2 Inhibition Assays (IC50) - Cellular PGE2 Production Assay phase2->cox_assays adr_assays Hypothesis C (Cardiovascular) - Adrenergic Receptor Binding (Ki) - Isolated Tissue Assays (e.g., Atria) phase2->adr_assays cns_vivo CNS Models (Forced Swim, Elevated Plus Maze) cns_assays->cns_vivo Confirms In-Vivo Efficacy cox_vivo Inflammation Models (Carrageenan-Induced Paw Edema) cox_assays->cox_vivo Confirms In-Vivo Efficacy adr_vivo Cardiovascular Models (Telemetric Blood Pressure/HR in Rodents) adr_assays->adr_vivo Confirms In-Vivo Efficacy phase3 Phase 3: In-Vivo Proof-of-Concept

Caption: Hierarchical workflow for experimental validation.

Phase 1: Broad Screening and Target Identification

The initial phase is designed to rapidly and cost-effectively identify the most probable biological targets from a wide array of possibilities.

1.1. In Silico Docking and Molecular Modeling

  • Objective: To computationally predict the binding affinity and pose of the compound against a panel of protein crystal structures.

  • Methodology:

    • Construct a 3D model of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one.

    • Select a panel of high-resolution crystal structures for key targets from each hypothesis:

      • CNS: 5-HT1A, 5-HT2A, D2 receptors, SERT.

      • Inflammation: COX-1, COX-2.

      • Cardiovascular: β1- and β2-adrenergic receptors.

    • Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger Glide.

    • Analyze the results based on predicted binding energy (kcal/mol) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding pocket.

  • Causality: This step prioritizes experimental work by identifying the targets with the highest predicted binding affinity, saving significant resources on non-viable pathways.

1.2. Broad Panel Radioligand Binding Assay

  • Objective: To empirically screen the compound against a large number of diverse receptors, ion channels, and transporters to identify primary targets and potential off-target liabilities.

  • Methodology:

    • Submit the compound for a commercial binding screen (e.g., Eurofins SafetyScreen44™ or similar panel).

    • The compound is typically tested at a single high concentration (e.g., 10 µM).

    • The assay measures the displacement of a specific radioligand from its target.

    • Results are reported as a percentage of inhibition of radioligand binding. A threshold (e.g., >50% inhibition) is used to identify significant "hits."

  • Trustworthiness: This is a self-validating step. A positive hit in this unbiased screen provides strong, direct evidence for an interaction that must be followed up with more detailed pharmacology in Phase 2.

Phase 2: In-Vitro Pharmacological Profiling

Once primary targets are identified in Phase 1, this phase aims to quantify the compound's affinity and functional activity at those specific targets.

2.1. Protocol for CNS Target Validation (Hypothesis A)

  • Objective: To determine the binding affinity (Ki) and functional activity (agonist/antagonist) at specific CNS receptors.

  • Methodology:

    • Receptor Binding Assays:

      • Perform saturation binding experiments using membranes from cells expressing the target receptor (e.g., 5-HT1A).

      • Incubate membranes with increasing concentrations of the test compound and a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A).

      • Measure radioactivity to determine the IC50 (concentration of compound that inhibits 50% of specific binding).

      • Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation.

    • Functional Activity Assays (e.g., GTPγS Binding): [2] * This assay measures G-protein activation, a direct consequence of agonist binding to a GPCR.

      • Incubate cell membranes expressing the target receptor with the test compound and radiolabeled [³⁵S]GTPγS.

      • Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation caused by a known agonist.

      • Quantify results to determine EC50 (potency) and Emax (efficacy) for agonists, or KB (equilibrium dissociation constant) for antagonists.

2.2. Protocol for COX Inhibition Validation (Hypothesis B)

  • Objective: To determine the potency (IC50) and selectivity of the compound for COX-1 versus COX-2.

  • Methodology:

    • Enzyme Inhibition Assays: [6] * Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., Cayman Chemical).

      • Incubate purified ovine COX-1 or human recombinant COX-2 enzyme with arachidonic acid (substrate) in the presence of various concentrations of the test compound.

      • Measure the production of prostaglandin F2α via ELISA.

      • Calculate the IC50 for each isozyme and determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

  • Causality: A high SI value (>10) indicates selective COX-2 inhibition, which is a key predictor of an improved gastrointestinal safety profile.

Quantitative Data Summary Table

Assay TypeParameterTarget: 5-HT1ATarget: COX-1Target: COX-2Target: β1-Adrenergic
Binding Ki (nM)Experimental ValueN/AN/AExperimental Value
Functional IC50 (nM)N/AExperimental ValueExperimental ValueN/A
Functional EC50/KB (nM)Experimental ValueN/AN/AExperimental Value
Selectivity SIN/ACalculated ValueCalculated ValueN/A
Phase 3: In-Vivo Proof-of-Concept Studies

This final phase aims to determine if the in-vitro activity translates to a physiological effect in a living organism.

3.1. Protocol for Anti-inflammatory Model (Hypothesis B)

  • Objective: To assess the compound's ability to reduce acute inflammation in vivo.

  • Methodology (Carrageenan-Induced Paw Edema): [6] 1. Use male Sprague-Dawley rats (180-200 g). 2. Administer the test compound or vehicle orally at various doses (e.g., 10, 30, 100 mg/kg). A positive control (e.g., Celecoxib) should be used. 3. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw. 4. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. 5. Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

  • Trustworthiness: This is a standardized and widely accepted model for evaluating NSAIDs. A dose-dependent reduction in paw edema provides strong, self-validating evidence of in-vivo anti-inflammatory efficacy.

G cluster_pathway Hypothesized 5-HT1A Antagonist Pathway Compound 2-(3-...)-propan-1-one Receptor 5-HT1A Receptor (Presynaptic Autoreceptor) Compound->Receptor Blocks Neuron Presynaptic Neuron Receptor->Neuron Inhibits 5-HT Release Serotonin Serotonin (5-HT) Serotonin->Receptor Activates (Inhibitory Feedback) Release Increased 5-HT Release Neuron->Release Disinhibition leads to Effect Antidepressant/Anxiolytic Effect Release->Effect

Caption: Hypothetical signaling pathway for CNS Hypothesis A.

Summary and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for the systematic elucidation of the mechanism of action for 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one. By progressing through the proposed phases of broad screening, in-vitro characterization, and in-vivo validation, researchers can efficiently identify the primary pharmacological activity of this novel compound. The results of this investigative cascade will form a robust foundation for lead optimization, preclinical safety assessment, and the potential development of a novel therapeutic agent. The key to success lies in allowing the empirical data from each phase to guide the subsequent experimental choices, ensuring a scientifically sound and resource-efficient discovery process.

References

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Wikipedia. (2023). Piperazine. Retrieved from [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

  • Mitrovic, D. R., et al. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. European Journal of Medicinal Chemistry, 37(9), 735-745. Retrieved from [Link]

  • Gouda, A. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1305. Retrieved from [Link]

  • Melillo, G., et al. (1985). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Il Farmaco; edizione scientifica, 40(4), 279-291. Retrieved from [Link]

  • Shirazi, F. H., et al. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian journal of pharmaceutical research : IJPR, 16(1), 163–172. Retrieved from [Link]

  • Levin, J. I., et al. (2003). Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3243-3246. Retrieved from [Link]

  • Chen, W., et al. (2024). Study on the synthesis and biological activity of kojic acid–piperazine derivatives. RSC Advances, 14(1), 23-33. Retrieved from [Link]

  • Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. Retrieved from [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 237-247. Retrieved from [Link]

  • Oganesyan, E. T., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 250-255. Retrieved from [Link]

  • Berardi, F., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter... European Journal of Medicinal Chemistry, 36(1), 55-61. Retrieved from [Link]

  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • Jali, A., et al. (2019). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS omega, 4(7), 12516–12530. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

  • Molbank. (2023, January 12). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • Pérez-Alvarez, V. M., et al. (2014). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Fundamental & Clinical Pharmacology, 28(2), 167-175. Retrieved from [Link]

Sources

Methodological & Application

Crystallization techniques for 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the purification and crystallization strategy for 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one , a mono-acylated piperazine derivative.[1][2] Molecules of this class—lipophilic ether-linked piperazine amides—are frequently encountered as intermediates in the synthesis of CNS-active drugs (e.g., muscle relaxants, anxiolytics) or as final API candidates.[2]

Critical Process Challenge: The primary impurity in the synthesis of mono-acylated piperazines is the bis-acylated byproduct (N,N'-diacylated piperazine).[2] Because the starting material (piperazine) is symmetric, statistical formation of the di-amide is common.[2]

  • Target Molecule: Basic (Secondary amine, pKa ~9.0–9.5).[1][2]

  • Bis-Impurity: Neutral (Non-basic).

  • Starting Acid: Acidic (pKa ~4.5).[1][2]

This physicochemical difference is the lever for our "Acid/Base Swing" purification protocol, which eliminates the need for silica chromatography in scale-up environments.[2]

Pre-Crystallization Purification: The "Acid/Base Swing"[2]

Before attempting crystallization, the crude reaction mixture must be chemically purified to remove the neutral bis-amide and unreacted acidic starting materials.[2] Crystallization alone is often insufficient to reject high levels of structurally similar bis-amides.[1][2]

Protocol A: Chemical Purification Workflow

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Acid Phase: 1N Hydrochloric Acid (HCl).[1][2]

  • Base Phase: 2N Sodium Hydroxide (NaOH).[1][2]

  • Brine: Saturated NaCl solution.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction residue in EtOAc (10 volumes relative to crude weight).

  • Base Wash (Remove Acid): Wash the organic phase with 2N NaOH (2 x 3 vol).[1][2]

    • Mechanism:[1][2] Deprotonates unreacted 2-(3-methylphenoxy)propanoic acid, moving it to the aqueous layer.[1][2]

    • Discard the aqueous layer.[2]

  • Acid Extraction (Target Isolation): Extract the organic phase with 1N HCl (3 x 4 vol).

    • Mechanism:[1][2] The target (secondary amine) protonates and moves to the aqueous phase.[2] The neutral bis-amide impurity remains in the EtOAc layer.[2]

    • Critical Check: Keep the Aqueous Acidic Layer .[2] Discard the organic layer (contains bis-impurity).[1][2]

  • Basification & Recovery:

    • Cool the combined acidic aqueous extracts to 0–5°C.

    • Slowly adjust pH to >12 using 4N NaOH or 50% NaOH.[1][2]

    • Observation: The product will precipitate as a white solid or oil out as a free base.[2]

  • Final Extraction: Extract the turbid aqueous mixture with fresh EtOAc (3 x 5 vol).

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Result: High-purity Free Base oil/solid, ready for salt formation or crystallization.[1][2]

Crystallization Protocols

Two pathways are provided: Protocol B for the Hydrochloride Salt (recommended for stability and bioavailability) and Protocol C for the Free Base.[2]

Protocol B: Hydrochloride Salt Formation (Standard)

The HCl salt is typically the most crystalline and stable form for piperazine amides.[2]

Materials:

  • Substrate: Purified Free Base (from Protocol A).[1][2]

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[1][2]

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%).[1][2]

Procedure:

  • Dissolution: Dissolve the free base in IPA (5–7 volumes) at 40°C. Ensure complete dissolution.

  • Acid Addition:

    • If using anhydrous HCl: Add 1.1 equivalents of HCl in Dioxane dropwise.[1][2]

    • If using aq.[2][3] HCl: Add 1.1 equivalents of 37% HCl dropwise.[1][2]

    • Exotherm Warning: The reaction is exothermic; maintain temperature <50°C.[2]

  • Nucleation: The solution may turn cloudy immediately.[1][2] If not, seed with authentic HCl salt crystals at 35°C.[2]

  • Cooling Ramp:

    • Hold at 35°C for 30 minutes.

    • Cool to 20°C over 1 hour.

    • Cool to 0–5°C over 1 hour and hold for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Washing: Wash the cake with cold IPA (2 vol).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Outcome: White crystalline powder (Monohydrochloride or Dihydrochloride depending on stoichiometry, usually Monohydrochloride is preferred for non-hygroscopicity).[1][2]

Protocol C: Free Base Recrystallization (Polymorph Control)

If the free base is a solid (melting point >50°C), use this method.[2] If it is an oil, rely on Protocol B.[1][2]

Solvent System: Heptane / Ethyl Acetate (Anti-solvent method).[1][2]

  • Dissolution: Dissolve the crude free base in minimal hot Ethyl Acetate (reflux, ~60°C).

  • Anti-solvent Addition: Slowly add Heptane until the solution becomes slightly turbid (Cloud Point).[1][2]

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.[1][2]

  • Crystallization: Remove heat and allow to cool slowly to room temperature with gentle stirring.

  • Harvest: Filter the crystals and wash with 10% EtOAc in Heptane.

Process Logic & Visualization

The following diagram illustrates the "Acid/Base Swing" logic, which is the critical control point for purity.

PurificationLogic Crude Crude Reaction Mixture (Target + Bis-Impurity + Acid) EtOAc_Soln Dissolve in EtOAc Crude->EtOAc_Soln NaOH_Wash Wash with 2N NaOH EtOAc_Soln->NaOH_Wash Org_Layer_1 Organic Layer (Target + Bis-Impurity) NaOH_Wash->Org_Layer_1 Aq_Waste_1 Aqueous Waste (Deprotonated Acid) NaOH_Wash->Aq_Waste_1 HCl_Extract Extract with 1N HCl (CRITICAL STEP) Org_Layer_1->HCl_Extract Aq_Layer_Product Aqueous Layer (Protonated Target) HCl_Extract->Aq_Layer_Product Target Protonates Org_Waste_2 Organic Waste (Neutral Bis-Impurity) HCl_Extract->Org_Waste_2 Neutral Impurity stays Basify Basify to pH 12 (NaOH) Aq_Layer_Product->Basify Final_Extract Extract into EtOAc & Evaporate Basify->Final_Extract Pure_Base Pure Free Base Final_Extract->Pure_Base

Figure 1: The "Acid/Base Swing" purification logic separating the basic piperazine target from neutral and acidic impurities.[1][2]

Analytical Validation (HPLC)

To validate the purification, use the following HPLC conditions. The bis-amide is significantly more lipophilic than the mono-amide.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 220 nm (Amide bond) and 270 nm (Phenoxy group).[1][2]

  • Retention Order:

    • Piperazine (Void volume).[1][2][4]

    • Target Mono-amide (Mid-elution).

    • Bis-amide Impurity (Late elution, high hydrophobicity).[1][2]

References

  • Synthesis of Monosubstituted Piperazines: Buron, F., et al. (2013).[1][2] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Tetrahedron Letters, 54(48), 6503-6507.[2] Link[2]

  • Purification of Piperazine Derivatives: Morren, H. (1959).[1][2] "Purification of Piperazine." U.S. Patent 2,919,275.[1][2] Link

  • pKa Values of Piperazine: Henni, A., et al. (2009).[1][2] "Dissociation Constants of Piperazine and Its Derivatives." Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][2] Link[2]

  • Crystallization of Pharmaceutical Salts: Haynes, D. A., et al. (2005).[1][2] "Occurrence of Pharmaceutically Acceptable Anions and Cations in the Cambridge Structural Database." Journal of Pharmaceutical Sciences, 94(10), 2111-2120.[2] Link[2]

Sources

Optimal reaction conditions for synthesizing 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one

Executive Summary & Scope

This protocol details the optimal reaction conditions for the synthesis of 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one , a functionalized


-aryloxy amide scaffold often utilized in medicinal chemistry libraries for GPCR ligands and ion channel modulators.

The synthesis addresses the core challenge of chemoselectivity : preventing the formation of symmetrical bis-amides (dimerization of piperazine) and minimizing elimination side-products during the formation of the ether linkage. The optimized route utilizes a Convergent Protection Strategy , employing N-Boc-piperazine to ensure mono-functionalization, followed by a controlled Williamson ether synthesis and amide coupling.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Pathway

The target molecule is disconnected into two primary synthons: the Aryloxy Acid Core and the Piperazine Headgroup .

  • Disconnection A (Amide Bond): Breaks the molecule into 2-(3-methylphenoxy)propanoic acid and piperazine. This is the preferred route to avoid handling reactive

    
    -halo amides, which are prone to polymerization.
    
  • Disconnection B (Ether Bond): Breaks the acid core into m-cresol (3-methylphenol) and an

    
    -halo propionate.
    

Selected Route:

  • Alkylation: m-Cresol + Ethyl 2-bromopropionate

    
     Ethyl ester intermediate.
    
  • Hydrolysis: Ester saponification

    
     Free carboxylic acid.
    
  • Coupling: Acid + N-Boc-Piperazine

    
     Protected Amide.
    
  • Deprotection: Acidolytic cleavage of Boc

    
     Final Product (HCl salt).
    

SynthesisPathway Cresol 3-Methylphenol (m-Cresol) Intermediate1 Ethyl 2-(3-methylphenoxy)propanoate Cresol->Intermediate1 K2CO3, Acetone Reflux (Step 1) HaloEster Ethyl 2-bromopropionate HaloEster->Intermediate1 Acid 2-(3-methylphenoxy)propanoic acid Intermediate1->Acid LiOH, THF/H2O (Step 2) ProtectedAmide Boc-Protected Intermediate Acid->ProtectedAmide HATU, DIPEA DMF (Step 3) BocPip N-Boc-Piperazine BocPip->ProtectedAmide FinalProduct 2-(3-Methylphenoxy)-1- (piperazin-1-yl)propan-1-one ProtectedAmide->FinalProduct 4M HCl/Dioxane (Step 4)

Caption: Convergent synthetic pathway ensuring 1:1 stoichiometry via Boc-protection strategy.

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis (Scaffold Assembly)

Objective: Synthesize Ethyl 2-(3-methylphenoxy)propanoate. Critical Parameter: Use of Potassium Carbonate (


)  in acetone promotes the 

displacement while minimizing elimination of the secondary bromide.
  • Reagents:

    • 3-Methylphenol (10.0 mmol, 1.08 g)

    • Ethyl 2-bromopropionate (12.0 mmol, 2.17 g)

    • 
       (Anhydrous, 20.0 mmol, 2.76 g)
      
    • Acetone (Dry, 50 mL)

    • Catalyst: Potassium Iodide (KI, 0.5 mmol) – Optional, accelerates reaction.

  • Procedure:

    • Charge a 100 mL round-bottom flask with 3-methylphenol,

      
      , and acetone. Stir at room temperature for 15 minutes to form the phenoxide.
      
    • Add Ethyl 2-bromopropionate dropwise over 10 minutes. Add KI if using.

    • Heat the mixture to reflux (

      
      C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
      
    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc (50 mL), wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, then Brine. Dry over

      
      .
      
    • Yield: Expect 85–92% as a clear oil.

Step 2: Saponification

Objective: Hydrolyze the ester to 2-(3-methylphenoxy)propanoic acid without cleaving the ether bond.

  • Reagents:

    • Ethyl ester intermediate (from Step 1)

    • Lithium Hydroxide Monohydrate (

      
      , 2.0 equiv)
      
    • Solvent: THF:Water (3:1)

  • Procedure:

    • Dissolve the ester in THF/Water. Stir at RT for 4 hours.

    • Acidify carefully with 1M HCl to pH ~2–3.

    • Extract with EtOAc (3 x 30 mL). Dry organic layer (

      
      ) and concentrate.[1][2]
      
    • Purification: Usually sufficiently pure. Recrystallize from Hexane/Ether if necessary.

Step 3: Amide Coupling (The Critical Step)

Objective: Couple the acid with piperazine. Why HATU? HATU provides faster kinetics and higher yields for sterically hindered secondary acids compared to EDC/HOBt, reducing racemization risk at the chiral center (if using chiral starting material).

  • Reagents:

    • 2-(3-methylphenoxy)propanoic acid (1.0 equiv)

    • N-Boc-Piperazine (1.1 equiv)

    • HATU (1.2 equiv)

    • DIPEA (Diisopropylethylamine, 3.0 equiv)

    • DMF (Anhydrous)

  • Procedure:

    • Dissolve the acid and DIPEA in DMF (0.2 M concentration) under

      
      .
      
    • Add HATU and stir for 5 minutes to activate the carboxylate (Solution turns yellow/orange).

    • Add N-Boc-Piperazine. Stir at RT for 2–4 hours.

    • Workup: Dilute with EtOAc, wash with Sat.

      
       (3x), 1M HCl (1x), and Brine.
      
    • Purification: Flash Chromatography (

      
      , 0-50% EtOAc in Hexane).
      
Step 4: Deprotection & Salt Formation

Objective: Isolate the final product as a stable hydrochloride salt.

  • Procedure:

    • Dissolve the Boc-intermediate in minimal Dioxane or DCM.

    • Add 4M HCl in Dioxane (5–10 equiv). Stir at RT for 1 hour. White precipitate should form.[3]

    • Isolation: Dilute with

      
       (Diethyl ether) to maximize precipitation. Filter the solid under 
      
      
      
      .
    • Wash with cold ether and dry under high vacuum.

Critical Process Parameters (CPP) & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Stoichiometry (Step 1) 1.2 eq Bromide<1.0 eq: Incomplete conversion. >1.5 eq: Difficult purification of ester.
Base Choice (Step 1)

or

Stronger bases (NaH) may cause elimination of the bromide to acrylate.
Coupling pH (Step 3) pH 8–9 (via DIPEA)Low pH: Poor coupling efficiency. High pH: Racemization of

-carbon.
Piperazine Protection N-Boc (Essential)Using unprotected piperazine leads to Bis-amide (Dimer) formation (Major Impurity).

Troubleshooting Guide:

  • Issue: Low yield in Step 1 (Etherification).

    • Solution: Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst or switch solvent to Acetonitrile (Reflux).

  • Issue: Product is a sticky gum in Step 4.

    • Solution: Triturate with dry Acetone or Ether/Methanol mixture to induce crystallization.

References

  • Marona, H. et al. (2011).[4] "Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives." Pharmazie, 66(10), 733-9.[4] Link

  • Chao, B. et al. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9), 2229. Link

  • Patel, N. et al. (2009). "Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester." Molbank, M607.[5] Link

  • Organic Chemistry Portal. "Synthesis of Piperazines." (General synthetic methodologies for piperazine scaffolds). Link

Sources

Application Notes & Protocols: Storage and Handling of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one is a synthetic compound featuring a methylphenoxy group linked to a propanone backbone, which in turn is attached to a piperazine ring. The presence of the phenoxy and piperazine moieties dictates its chemical reactivity, stability, and, consequently, the necessary precautions for its storage and handling. The piperazine ring, a weak base, can be susceptible to oxidation and pH-dependent degradation, while phenoxy derivatives can potentially form peroxides over time.[1][2] This guide provides a comprehensive framework for the safe and effective management of this compound in a laboratory setting, ensuring experimental integrity and personnel safety.

I. Chemical and Physical Properties

A summary of the key chemical and physical properties of related compounds is presented below. These properties for 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one should be confirmed with any supplier-provided data.

PropertyInferred Value/CharacteristicRationale and Key Considerations
Molecular Formula C14H20N2O2Based on chemical structure.
Molecular Weight ~248.32 g/mol Calculated from the molecular formula.
Appearance Likely a solidMany piperazine and phenoxy derivatives are solids at room temperature.[3]
Solubility Expected to be soluble in organic solvents and potentially in acidic aqueous solutions.The piperazine moiety can be protonated to form more water-soluble salts.[1]
Stability Moderate. Susceptible to degradation from light, air (oxidation), and extreme pH.[1][4][5]Piperazine derivatives can be light-sensitive and hygroscopic.[5] Phenyl piperazines have shown analyte degradation after extended storage.[6]

II. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[4][8]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory.[4][9] Ensure gloves are changed immediately if contaminated.

  • Respiratory Protection: When handling the compound as a powder or in a way that could generate aerosols, a NIOSH-approved respirator is recommended.[4][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][10][11]

III. Storage Protocols

Proper storage is critical to maintain the integrity of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one and to prevent the formation of hazardous byproducts.

A. Short-Term Storage (Up to 1 Month)

For routine laboratory use, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[4][8] Refrigeration at 2-8°C is advisable to slow potential degradation.[12]

  • Atmosphere: Keep the container tightly sealed to minimize exposure to air and moisture.[5][10] For highly sensitive experiments, consider storage under an inert gas like argon or nitrogen.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[1][5]

B. Long-Term Storage (Over 1 Month)

For archival purposes, more stringent conditions are necessary:

  • Temperature: Freezing at -20°C is recommended for long-term storage to minimize chemical degradation.[6][12]

  • Container: Use a tightly sealed container with a secure cap.

  • Aliquoting: It is best practice to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination of the bulk supply.

IV. Handling Procedures

Adherence to proper handling procedures will ensure both the safety of the researcher and the integrity of the compound for experimental use.

A. Dispensing and Weighing
  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered.[11] Have all necessary equipment, including PPE, ready.

  • Equilibration: If the compound is stored at a low temperature, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: If weighing the solid, do so in a fume hood to avoid inhalation of any fine particles.[11]

  • Sealing: After dispensing, securely seal the container and return it to the appropriate storage conditions promptly.

B. Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on experimental needs. The compound is expected to be soluble in common organic solvents. For aqueous solutions, the use of a buffer to maintain a stable pH may be necessary to prevent degradation.[1]

  • Dissolution: Add the solvent to the weighed compound slowly. Gentle vortexing or sonication may aid in dissolution.

  • Storage of Solutions: Stock solutions should be stored under the same recommended conditions as the solid compound (cool, dark, and tightly sealed).[1] Studies on similar piperazine compounds have shown that storage at room temperature should be avoided.[6][12]

V. Workflow for Safe Handling and Storage

The following diagram illustrates the key decision points and actions for the proper management of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one in the laboratory.

Workflow for Handling and Storage cluster_receiving Receiving and Initial Storage cluster_storage Storage Conditions cluster_handling Handling and Use cluster_disposal Waste and Disposal Receiving Receive Compound Inspect Inspect Container for Damage Receiving->Inspect Label Label with Date of Receipt and Opening Inspect->Label ShortTerm Short-Term Storage (Cool, Dry, Dark) Label->ShortTerm Routine Use LongTerm Long-Term Storage (Frozen, -20°C) Label->LongTerm Archival PPE Don Appropriate PPE ShortTerm->PPE Aliquot Aliquot for Frequent Use LongTerm->Aliquot Aliquot->PPE Weighing Weigh in Fume Hood PPE->Weighing Solution Prepare Solution Weighing->Solution Waste Dispose of as Chemical Waste Weighing->Waste Solution->Waste Decontamination Decontaminate Glassware and Surfaces Waste->Decontamination

Caption: A logical workflow for the safe handling and storage of the compound.

VI. Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

A. Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the spill by using absorbent materials.[8]

  • Clean-up: For small spills, carefully sweep up the solid material or absorb the liquid with an inert material and place it in a sealed container for disposal.[4] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

B. Exposure Protocols
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[9][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[4][11] Seek immediate medical attention.

VII. Disposal

All waste containing 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one, including empty containers, contaminated materials, and unused compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][10] Do not dispose of this chemical down the drain.

VIII. References

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Retrieved from [Link]

  • Wong, B., Bishop, C., & Tiscione, N. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed, 43(3), 249-255. Retrieved from [Link]

  • University of Hawaii System. (n.d.). Storage and Handling of Potentially Explosive Chemicals (Peroxide Forming and Shock Sensitive Chemicals). Retrieved from [Link]

  • Winfield Solutions, LLC. (n.d.). Material Safety Data Sheet: MCPE Phenoxy Herbicide. Retrieved from [Link]

  • Wong, B. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5568-48-9,1-(3-methylphenoxy). Retrieved from [Link]

  • Chemspace. (n.d.). 1-{4-[(furan-2-yl)methyl]piperazin-1-yl}-2-(2-methylphenoxy)propan-1-one. Retrieved from [Link]

Sources

Application Notes & Protocols for the Scale-Up Production of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one for Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis, purification, and analysis of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one, an active pharmaceutical ingredient (API) designated for Phase I and II clinical trials. The protocols detailed herein are designed with scalability, process robustness, and compliance with current Good Manufacturing Practices (cGMP) as primary objectives.[1][2] The narrative emphasizes the scientific rationale behind procedural choices, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methods effectively. All procedures are grounded in established chemical principles and adhere to stringent regulatory standards to ensure patient safety and data integrity in clinical investigations.[1][3]

Introduction: Bridging Preclinical Discovery to Clinical Application

The transition of a drug candidate from preclinical research to clinical trials represents a critical milestone in pharmaceutical development. This phase demands a shift from small-scale laboratory synthesis to a robust, scalable, and well-documented manufacturing process capable of producing API of consistent quality and purity.[2][4] This guide addresses the specific challenges of scaling up the production of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one, focusing on methodologies that are both efficient and compliant with the rigorous standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]

The manufacturing process for clinical trial materials (CTM) must be meticulously controlled and documented to ensure the safety of trial participants and the reliability of clinical data.[1] As such, this document outlines a process developed under the principles of Quality by Design (QbD), identifying critical process parameters (CPPs) and establishing a control strategy to ensure the final API consistently meets its quality target product profile (QTPP).

Overall Process Workflow

The manufacturing process is segmented into three core stages: Synthesis, Purification, and Quality Control & Release. Each stage is designed to be scalable and is governed by cGMP principles.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification & Isolation cluster_2 PART 3: Quality Control & Release S1 Step 1: Synthesis of 2-(3-methylphenoxy)propanoic acid S2 Step 2: Amide Coupling with Piperazine S1->S2 Intermediate P1 Aqueous Work-up & Extraction S2->P1 Crude Product P2 Crystallization (Diacetate Salt Formation) P1->P2 P3 Free Base Regeneration & Final Crystallization P2->P3 QC2 Final API Specification Testing (HPLC, GC, NMR, MS, etc.) P3->QC2 Purified API QC1 In-Process Controls (IPCs) QC1->QC2 QC3 Certificate of Analysis (CoA) Generation & Batch Release QC2->QC3

Figure 1: Overall GMP Workflow for API Production.

Process Chemistry and Synthesis Protocols

The selected synthetic route is designed for efficiency, scalability, and the use of readily available starting materials. It avoids hazardous reagents where possible and incorporates steps that facilitate purification.[2]

Synthetic Scheme

The synthesis is a two-step process commencing with the formation of the carboxylic acid intermediate followed by amide bond formation.

G R1 m-Cresol C1 1. NaH, THF 2. NaOH(aq), Heat 3. HCl(aq) R2 + Ethyl 2-bromopropanoate R3 Piperazine C2 T3P®, Pyridine, EtOAc 0°C to RT I1 2-(3-methylphenoxy)propanoic acid P1 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one C1->I1 Step 1 C2->P1 Step 2

Figure 2: Synthetic Pathway for the Target API.

Bill of Materials
Reagent/MaterialFormulaMW ( g/mol )Molar Eq. (Step 2)SupplierGrade
2-(3-methylphenoxy)propanoic acidC₁₀H₁₂O₃180.201.0In-houseN/A
Piperazine (Anhydrous)C₄H₁₀N₂86.143.0Sigma-AldrichGMP
n-Propanephosphonic acid anhydride (T3P®), 50% in EtOAcC₉H₂₁O₆P₃318.181.5MilliporeSigmaSynthesis
PyridineC₅H₅N79.103.0Acros OrganicsAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-Fisher ScientificACS Grade
2M Hydrochloric Acid (HCl)HCl36.46-VWRReagent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-EMDReagent
BrineNaCl58.44-In-houseSaturated
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Alfa AesarAnhydrous
Protocol: Step 1 - Synthesis of 2-(3-methylphenoxy)propanoic acid

(This protocol is adapted from standard Williamson ether synthesis and subsequent hydrolysis procedures, similar to those for related phenoxypropionic acids.[5][6])

  • Setup: Equip a clean, dry, 50 L glass-lined reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous Tetrahydrofuran (THF, 20 L) and sodium hydride (60% dispersion in mineral oil, 1.5 kg, 37.5 mol). Cool the suspension to 0-5 °C.

  • Cresol Addition: Slowly add a solution of m-cresol (3.24 kg, 30.0 mol) in THF (5 L) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Alkylation: After the addition is complete, add ethyl 2-bromopropanoate (5.97 kg, 33.0 mol) dropwise, keeping the temperature below 15 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Hydrolysis: Cool the reaction to 0-5 °C and cautiously quench by the slow addition of water (10 L). Add a solution of sodium hydroxide (2.4 kg, 60.0 mol) in water (10 L). Heat the mixture to 60 °C and stir for 4 hours to ensure complete saponification.

  • Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with ethyl acetate (2 x 10 L) to remove non-polar impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 15 L). Combine the organic extracts, wash with brine (10 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil.

Protocol: Step 2 - Amide Coupling

(This protocol utilizes T3P® as a superior coupling agent for scalability and minimizing epimerization, offering advantages over traditional carbodiimides due to its water-soluble byproducts.[3])

  • Setup: Equip a clean, dry, 100 L glass-lined reactor with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with 2-(3-methylphenoxy)propanoic acid (4.5 kg, 25.0 mol), piperazine (6.46 kg, 75.0 mol), and ethyl acetate (45 L).

  • Cooling: Cool the resulting slurry to 0-5 °C with constant stirring.

  • Pyridine Addition: Add anhydrous pyridine (5.93 kg, 75.0 mol) while maintaining the temperature below 10 °C.

  • Coupling Agent Addition: Add T3P® solution (50% in EtOAc, 23.8 kg, 37.5 mol) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction completion by HPLC.

  • Quenching & Work-up: Cool the reactor to 0-5 °C and slowly add 2M HCl (30 L) to quench the reaction. Separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 L), and brine (20 L).

  • Isolation of Crude Product: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one.

Purification and Isolation Protocol

Purification is critical to remove unreacted starting materials, coupling agent byproducts, and any side-reaction products. A salt formation and recrystallization strategy is employed for robust impurity rejection.[7][8]

Protocol: Diacetate Salt Crystallization
  • Dissolution: Dissolve the crude product in acetone (approx. 10 L per kg of crude material) at 30-40 °C.

  • Acidification: Slowly add glacial acetic acid (2.1 molar equivalents relative to the crude product) to the solution.[8]

  • Precipitation: Stir the mixture and cool to 10-15 °C to induce crystallization of the piperazine diacetate salt.

  • Isolation: Filter the resulting solid precipitate using a Nutsche filter.

  • Washing: Wash the filter cake with cold acetone (2 x 5 L) to remove soluble impurities.[7]

  • Drying: Dry the solid under vacuum at 40 °C until constant weight is achieved.

Protocol: Free Base Regeneration and Final Crystallization
  • Dissolution: Suspend the dried diacetate salt in a mixture of dichloromethane (DCM, 20 L) and water (20 L).

  • Basification: Adjust the pH of the aqueous layer to >10 with 50% w/w NaOH solution.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 10 L).

  • Washing & Drying: Combine the organic layers, wash with brine (15 L), and dry over anhydrous Na₂SO₄.

  • Crystallization: Filter and concentrate the solution to approximately one-third of its volume. Add heptane as an anti-solvent until turbidity is observed. Cool slowly to 0-5 °C to induce crystallization.

  • Final Isolation: Filter the pure product, wash with cold heptane, and dry under vacuum at 45 °C to yield the final API.

Analytical Methods and Quality Control

A robust analytical package is essential for batch release and ensuring the API meets predefined specifications.[1][9]

Final API Specifications
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to reference standard
Assay HPLC-UV98.0% - 102.0% (anhydrous basis)
Purity (Related Substances) HPLC-UVIndividual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%
Water Content Karl Fischer≤ 0.5% w/w
Residual Solvents GC-HSAcetone: ≤ 5000 ppmHeptane: ≤ 5000 ppmEtOAc: ≤ 5000 ppmDCM: ≤ 600 ppm
Heavy Metals ICP-MS≤ 10 ppm
Sulphated Ash USP <281>≤ 0.1%
Protocol: HPLC-UV Method for Assay and Purity

(Method adapted from established protocols for piperazine derivatives[9][10][11])

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile:Water

Safety, Handling, and GMP Compliance

Hazard and Safety Information
  • m-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[12][13][14] Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including permeation-resistant gloves, goggles, and protective clothing.[15]

  • Piperazine (Anhydrous): Can cause skin and respiratory irritation. Avoid dust formation.[16] Store in a cool, dry, well-ventilated place.

  • T3P® and other Coupling Agents: Amide coupling agents are reactive and can be sensitizers or irritants.[17] Carbodiimides like EDC are known to be harmful if swallowed, toxic in contact with skin, and can cause allergic skin reactions.[18] Handle with care, using appropriate PPE and engineering controls.

  • General Precautions: All operations should be conducted in accordance with the site's chemical hygiene plan. Safety Data Sheets (SDS) for all materials must be readily available.[12][13][14][16][18][19][20]

cGMP Compliance Considerations
  • Documentation: All manufacturing steps, including reagent dispensing, equipment usage, in-process controls, and deviations, must be recorded in approved batch manufacturing records (BMRs).[1]

  • Equipment: All equipment must be cleaned, maintained, and qualified for its intended use. Cleaning validation is required for non-dedicated equipment to prevent cross-contamination.[1]

  • Personnel: All personnel involved in manufacturing must be trained on the specific protocols and general cGMP principles.[4]

  • Quality Management: The entire process falls under a robust Quality Management System (QMS).[21] A designated Quality Unit is responsible for the review and approval of all procedures, records, and the final release of the API batch.[1]

Conclusion

The process outlined in this document provides a scalable, robust, and cGMP-compliant pathway for the production of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one. By leveraging a modern, efficient amide coupling strategy and a robust purification protocol, this method is capable of consistently delivering high-purity API suitable for use in human clinical trials. Adherence to the detailed protocols, analytical methods, and safety guidelines is paramount to ensuring product quality and regulatory compliance.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. (Available at: [Link])

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride. (URL not available)
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. (URL not available)
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (Available at: [Link])

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (Available at: [Link])

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (Available at: [Link])

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-(3-(Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride. (URL not available)
  • Lanxess. (2015). Product Safety Assessment: m-Cresol. (URL not available)
  • PubMed. (2012). Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. (Available at: [Link])

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • PubChem. (n.d.). 2-methyl-2-(3-phenoxyphenyl)propanoic Acid. (Available at: [Link])

  • Carl ROTH. (n.d.).
  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (URL not available)
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. (Available at: [Link])

  • Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: A BEST PRACTICE GUIDE. (URL not available)
  • TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 1,1'-Carbonyldiimidazole. (URL not available)
  • Penta Chemicals. (2024).
  • National Center for Biotechnology Information. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. (Available at: [Link])

  • National Center for Biotechnology Information. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. (Available at: [Link])

  • Asynt. (n.d.). FlowSyn™ Application Note 28: Amide Bond Formation in Flow using DABAL-Me3. (Available at: [Link])

  • ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. (URL not available)
  • National Center for Biotechnology Information. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PMC. (Available at: [Link])

  • Google Patents. (n.d.). US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • Arkivoc. (2023). Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. (Available at: [Link])

  • Fisher Scientific. (2014).
  • CPC Scientific. (2025). Ensuring Quality and Scale in GMP Peptide and Oligonucleotide API Manufacturing. (URL not available)
  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (Available at: [Link])

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (Available at: [Link])

  • TMMedia. (n.d.). PIPERAZINE (ANH)
  • Cayman Chemical. (n.d.). Safety Data Sheet: 1-(3-Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride. (URL not available)
  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (Available at: [Link])

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (Available at: [Link])

  • APIC (CEFIC). (n.d.). GMPs for APIs: “How to do” document. (URL not available)

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Diagnostic Guide

Quickly identify the root cause of your stability issue based on visual or analytical symptoms.

SymptomProbable Root CauseMechanismImmediate Action
Yellow/Brown Discoloration Oxidative DegradationN-oxide formation at Piperazine N4; Benzylic oxidation.Purge with N₂/Ar; Add antioxidant (e.g., Sodium Metabisulfite).
New Peak (+16 Da) N-OxidationOxygen attack on the secondary amine (Piperazine).Check headspace oxygen; Restrict light exposure.
New Peak (-86 Da or + Acid) Amide HydrolysisCleavage of the Piperazine-Carbonyl bond.Adjust pH to 6.0–7.5; Switch to Citrate/Phosphate buffer.
Precipitation at pH > 8 Free Base InsolubilityDeprotonation of the Piperazine secondary amine.Acidify to pH < 6; Use cosolvents (DMSO/PEG400).
Chiral Shift (Racemization) Base-Catalyzed EpimerizationAbstraction of the

-proton (C2 position).
Avoid strong bases; Maintain temperature < 40°C.

Technical Deep Dive: Mechanisms & Remediation

A. The Piperazine Problem: Oxidative Instability

The piperazine moiety is the "Achilles' heel" of this molecule. Specifically, the secondary amine at the N4 position (distal to the carbonyl) is electron-rich and highly susceptible to oxidation.

  • The Mechanism: Dissolved molecular oxygen, catalyzed by trace metals or light, attacks the lone pair on the N4 nitrogen. This forms an N-oxide (+16 Da mass shift). Further degradation can lead to ring-opening or dehydrogenation to form imines.

  • The Fix:

    • Degassing: All buffers must be degassed (sparged with Helium or Nitrogen) for at least 30 minutes prior to dissolution.

    • Chelation: Add 0.1 mM EDTA to sequester trace metal ions (Fe²⁺, Cu²⁺) that catalyze radical oxidation.

    • Antioxidants: For aqueous formulations, Sodium Metabisulfite (0.1%) or Ascorbic Acid are effective. For organic stock solutions, BHT (Butylated Hydroxytoluene) is preferred.

B. Hydrolytic Cleavage (The Amide Linkage)

The connection between the 2-(3-methylphenoxy)propanoyl tail and the piperazine head is an amide bond. While generally stable, amides hydrolyze under extreme pH.

  • Acidic Hydrolysis (pH < 2): Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.

  • Basic Hydrolysis (pH > 10): Direct hydroxide attack on the carbonyl.

  • The Fix: Maintain the solution in the "Stability Window" of pH 5.5 – 7.5 . Citrate or Phosphate buffers are ideal here. Avoid Carbonate buffers as they can react with the secondary amine to form carbamates.

C. Photostability (The Phenoxy Chromophore)

The 3-methylphenoxy group acts as a chromophore. Upon UV absorption, the ether linkage can undergo homolytic cleavage, generating phenoxy radicals and propagating a radical chain reaction that accelerates the piperazine oxidation.

  • The Fix: Always use amber glassware. Wrap columns and reservoirs in aluminum foil during purification.

Visualizing the Degradation Pathways

The following diagram maps the kinetic fate of the molecule under stress conditions. Use this to interpret your LC-MS data.

DegradationPathways cluster_conditions Critical Stress Factors Parent Parent Molecule (MW: X) NOxide N-Oxide Impurity (+16 Da) (Oxidation) Parent->NOxide O2 / Light / Trace Metals Hydrolysis Hydrolysis Products (Acid + Free Piperazine) Parent->Hydrolysis pH < 2 or pH > 10 Dimer Oxidative Dimer (Radical Coupling) Parent->Dimer UV Light (Radical) Carbamate N-Carbamate (+44 Da) (CO2 Adduct) Parent->Carbamate Atmospheric CO2 (Basic pH) pH Extremes pH Extremes Dissolved O2 Dissolved O2 UV Light UV Light

Figure 1: Primary degradation pathways. The +16 Da N-oxide shift is the most common artifact observed in LC-MS analysis of piperazine derivatives.

Standardized Stress Testing Protocol

Before trusting your stock solution for a critical assay, validate its stability using this forced degradation workflow.

Reagents Required[1][2][3]
  • 1M HCl & 1M NaOH

  • 3% Hydrogen Peroxide (

    
    )
    
  • HPLC Vials (Clear and Amber)

  • Temperature controlled block (60°C)

Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL stock of the compound in Methanol/Water (50:50).

  • Acid Stress: Mix 100 µL Stock + 100 µL 1M HCl. Incubate at 60°C for 4 hours.

    • Target: <5% degradation. If higher, avoid acidic mobile phases for long-term storage.

  • Base Stress: Mix 100 µL Stock + 100 µL 1M NaOH. Incubate at 60°C for 4 hours.

    • Target: <5% degradation. Note: Expect chiral inversion here.

  • Oxidative Stress: Mix 100 µL Stock + 100 µL 3%

    
    . Incubate at Room Temp for 2 hours.
    
    • Target: This is the critical test. If >10% degradation (N-oxide), you must use antioxidants in your final formulation.

  • Analysis: Neutralize samples and analyze via HPLC-UV/MS. Compare peak area % against a fresh standard.

Troubleshooting Logic (Decision Tree)

Follow this flow to resolve stability issues in real-time.

TroubleshootingTree Start Issue Detected Precipitation Precipitation / Turbidity? Start->Precipitation ColorChange Color Change? Start->ColorChange MassShift Mass Shift (LCMS)? Start->MassShift CheckpH Check pH Precipitation->CheckpH Yellowing Yellowing? ColorChange->Yellowing Plus16 +16 Da? MassShift->Plus16 Plus44 +44 Da? MassShift->Plus44 HighpH pH > 8? (Free Base) CheckpH->HighpH Yes LowpH pH < 4? (Salting Out) CheckpH->LowpH No Acidify Action: Acidify to pH 6 or add 10% DMSO HighpH->Acidify Oxidation Diagnosis: Oxidation Yellowing->Oxidation Yes ActionOx Action: Add Na-Metabisulfite & Sparge Buffer Oxidation->ActionOx NOxideDiag Diagnosis: N-Oxide Plus16->NOxideDiag Yes CarbamateDiag Diagnosis: Carbamate (CO2 Adduct) Plus44->CarbamateDiag Yes ActionCarb Action: Remove Carbonate Buffers Check basic pH CarbamateDiag->ActionCarb

Figure 2: Troubleshooting logic flow for rapid diagnosis of solution instability.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO at -20°C? A: Yes, DMSO is generally safe, but DMSO is hygroscopic. Ensure the vial is tightly sealed. For long-term storage (>6 months), we recommend storing as a solid powder. If solution storage is mandatory, use an inert gas overlay (Argon) to prevent oxidative degradation of the piperazine ring [1].

Q: I see a "double peak" in my HPLC chromatogram. Is this degradation? A: Not necessarily. This molecule has a chiral center at the 2-position of the propanone chain. If you are using a non-chiral column, you shouldn't see separation unless you have diastereomers. However, if you are using a chiral column, the "double peak" likely indicates racemization (epimerization), which occurs readily in basic conditions due to the acidity of the


-proton [2].

Q: Why does the mass spectrum show a +44 Da peak? A: This is a classic artifact for secondary amines like piperazine. It indicates the formation of a carbamate adduct (


) due to the absorption of atmospheric 

in basic solutions. This is often reversible by acidifying the solution before injection [3].

References

  • Chowdhury, S. et al. (2023). Oxidative degradation of Piperazine in aqueous solutions: Mechanisms and Kinetics. Journal of Environmental Chemical Engineering. [1]

  • Smith, M.B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Rochelle, G.T. (2012). Thermal Degradation of Amines for CO2 Capture. Industrial & Engineering Chemistry Research.

  • Muszyński, P. et al. (2020).[2] Occurrence and transformation of phenoxy acids in aquatic environment. Environmental Science and Pollution Research.[2]

Sources

Technical Support Center: Enhancing the Stability of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the stability challenges of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one under physiological conditions. The information herein is designed to offer both theoretical understanding and practical, actionable solutions for your experimental workflows.

Section 1: Understanding the Stability Landscape

Q1: My experimental results with 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a significant indicator of compound degradation.[1] If you are observing a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions, it is crucial to investigate the stability of your compound under your specific experimental conditions.[1] Key indicators of instability include:

  • Decreasing compound concentration over time: This is the most direct evidence of degradation.

  • Appearance of new peaks in analytical chromatograms: These often correspond to degradation products.

  • Changes in solution color or clarity: This can indicate the formation of insoluble degradants or chromophoric species.

  • Alterations in pH: Degradation reactions can produce acidic or basic byproducts.

It is always recommended to use freshly prepared solutions for experiments whenever possible. If storage is necessary, keep solutions at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Q2: What are the likely degradation pathways for 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one under physiological conditions (pH 7.4, 37°C)?

A2: The structure of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one contains several functional groups susceptible to degradation under physiological conditions. The primary pathways to consider are:

  • Hydrolysis of the amide bond: The amide linkage is a potential site for hydrolysis, particularly in the presence of esterases and other hydrolytic enzymes found in plasma and other biological matrices.[2][3] This would lead to the formation of 2-(3-Methylphenoxy)propanoic acid and piperazine.

  • Oxidation of the piperazine ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be catalyzed by metabolic enzymes like cytochrome P450s (CYPs) or occur via auto-oxidation.[4] This can lead to the formation of N-oxides or other oxidized metabolites.

  • Metabolism by hepatic enzymes: The liver is a major site of drug metabolism, and enzymes such as CYPs and flavin monooxygenases (FMOs) can catalyze a variety of phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions on the molecule.[5][6]

The following diagram illustrates the potential metabolic weak spots of the molecule.

cluster_molecule 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one cluster_pathways Potential Degradation Pathways mol Structure Image Here hydrolysis Amide Hydrolysis oxidation Piperazine Oxidation cyp_metabolism CYP-mediated Metabolism

Caption: Potential degradation sites of the parent compound.

Section 2: Troubleshooting Experimental Inconsistencies

This section provides actionable troubleshooting steps for common issues encountered during in vitro experiments.

Q3: I'm observing rapid loss of my compound in a plasma stability assay. What are the immediate troubleshooting steps?

A3: Rapid compound loss in a plasma stability assay suggests enzymatic degradation. Here’s a systematic approach to troubleshoot this issue:

  • Confirm Analytical Method Integrity:

    • Run a matrix-matched standard curve: Ensure that the plasma matrix itself is not interfering with the detection of your compound.

    • Assess extraction recovery: Determine the efficiency of your protein precipitation/extraction method. Low recovery can be mistaken for degradation.

  • Inactivate Plasma Enzymes:

    • Heat-inactivated plasma: Run a parallel experiment with heat-inactivated plasma. A significant reduction in compound loss in the heat-inactivated plasma confirms enzymatic degradation.

    • Use of enzyme inhibitors: Incorporate broad-spectrum protease and esterase inhibitors into your incubation to identify the class of enzymes responsible for the degradation.

  • Optimize Incubation Conditions:

    • Reduce incubation time: If the compound is highly unstable, shorten the incubation time points to capture the initial degradation kinetics more accurately.

    • Lower compound concentration: High concentrations can sometimes saturate metabolizing enzymes, masking the true degradation rate. Test a lower, more physiologically relevant concentration.[5]

The following workflow outlines a systematic approach to investigating plasma stability.

Caption: Troubleshooting workflow for plasma stability assays.

Q4: My compound shows high clearance in a liver microsomal stability assay. How can I interpret and address this?

A4: High clearance in a liver microsomal stability assay indicates that your compound is likely susceptible to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs).[5][6][7]

Interpretation:

  • High Intrinsic Clearance (CLint): This suggests that the liver has a high capacity to metabolize the compound.[8]

  • Short Half-life (t½): This is a direct consequence of high clearance and indicates rapid elimination.[8]

Troubleshooting and Next Steps:

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed during the incubation.[6] This will reveal the metabolic "hotspots" on your molecule.

  • Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism. This can be done using a panel of recombinant human CYPs or by using selective chemical inhibitors.

  • Structural Modification: Based on the metabolite identification and reaction phenotyping data, consider structural modifications to block the sites of metabolism. For example, replacing a metabolically labile hydrogen with a fluorine atom can sometimes improve stability.

The following table summarizes typical data obtained from a microsomal stability assay.

ParameterDescriptionImplication of High Value
t½ (min) Half-lifeRapid degradation
CLint (µL/min/mg protein) Intrinsic ClearanceHigh metabolic liability
% Remaining at final time point Percent of parent compound leftSignificant metabolism

Section 3: Strategies for Enhancing Stability

This section explores proactive strategies to improve the stability of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one.

Q5: What formulation strategies can I employ to protect the compound from degradation in solution?

A5: Formulation strategies can create a microenvironment that enhances the stability of your compound.[9] Consider the following approaches:

  • pH Optimization and Buffering: The stability of compounds with ionizable groups, like the piperazine moiety, can be highly pH-dependent.[1] Conduct a pH-rate profile study to identify the pH of maximum stability and use a suitable buffer system to maintain this pH in your formulation.[10]

  • Use of Excipients:

    • Antioxidants: If oxidative degradation is a concern, the addition of antioxidants like ascorbic acid or tocopherol can be beneficial.[9]

    • Chelating Agents: Metal ions can catalyze degradation reactions. Including a chelating agent like EDTA can sequester these ions.[10]

  • Microencapsulation: Encapsulating the drug within a protective shell can shield it from the surrounding environment.[9][11]

  • Lyophilization (Freeze-Drying): For solid formulations, lyophilization removes water, which can mitigate hydrolysis.[9]

Q6: Are there any chemical modification or prodrug strategies that could improve the stability of my compound?

A6: Yes, chemical modifications and prodrug approaches are powerful tools for improving drug stability.

  • Structural Modification:

    • Isosteric Replacement: Replace metabolically labile groups with isosteres that are more resistant to metabolism. For example, replacing a methyl group with a trifluoromethyl group.

    • Conformational Restriction: Introducing conformational constraints can sometimes prevent the molecule from adopting a conformation that is recognized by metabolizing enzymes.

  • Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[12]

    • Ester Prodrugs: If the piperazine nitrogen is a site of metabolism, it could be temporarily masked with a group that is later cleaved in vivo.

    • Phosphate Prodrugs: Adding a phosphate group can improve aqueous solubility and potentially alter the metabolic profile.

The following diagram illustrates the concept of a prodrug approach.

cluster_prodrug Prodrug Strategy cluster_body In Vivo Prodrug Inactive/Less Active Prodrug EnzymaticCleavage Enzymatic or Chemical Cleavage Prodrug->EnzymaticCleavage ActiveDrug Active Drug (2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one) EnzymaticCleavage->ActiveDrug

Caption: Conceptual overview of a prodrug strategy.

Section 4: Experimental Protocols

This section provides detailed protocols for key stability assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a test compound in plasma from various species.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (e.g., human, rat, mouse), stored at -80°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw plasma at 37°C.[13]

    • Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent (e.g., acetonitrile or DMSO).[7]

    • Pre-warm the 96-well plate and plasma to 37°C.

  • Incubation:

    • Add plasma to the wells of the 96-well plate.[14]

    • Initiate the reaction by adding the test compound working solution to the plasma to achieve the final desired concentration (e.g., 1 µM).[15]

    • Incubate the plate at 37°C with gentle shaking.[14]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[2][14]

    • Immediately quench the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard to precipitate the plasma proteins.[14]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[14]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[3]

Protocol 2: Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat, mouse), stored at -80°C

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a microsomal incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes.[7]

    • Prepare a working solution of the test compound.[7]

  • Incubation:

    • Add the microsomal incubation mixture to the wells of a 96-well plate.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

    • Incubate at 37°C with shaking.[7]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[7]

    • Transfer the supernatant for LC-MS/MS analysis.[7]

  • Data Analysis:

    • Determine the rate of disappearance of the parent compound over time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).[7]

References

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Hall, W. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?[Link]

  • Eurofins. In Vitro ADME, Stability Test, Plasma, Rat. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]

  • Patsnap. (2025, May 29). What are the formulation strategies to improve PK properties?[Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Pretorius, C. I., et al. (2015). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules, 20(8), 14848–14868. [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Gul-e-Saba, et al. (2015). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. Pharmaceutical Research, 32(5), 1847–1858. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • PharmSky Research. (2025, November 21). Formulation Impact on Drug Stability & Bioavailability. [Link]

  • da Silva, V. C. H., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(24), 4433. [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Google Patents. CN1993337B - Method for improving the color stability of piperazine.
  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 391-398. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]

  • ScienceDirect. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. [Link]

  • Wisthaler, A., et al. (2021). Atmospheric emissions of amino-methyl-propanol, piperazine and their degradation products during the 2019-20 ALIGN-CCUS campaign. SSRN. [Link]

  • Chen, X., et al. (2012). Piperazine degradation in pilot plants. Energy Procedia, 23, 133-143. [Link]

  • PubChem. 1-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]piperazin-1-yl]. [Link]

  • NCBI. (2023, October 24). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. [Link]

  • Google Patents.
  • Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression. Journal of Chemical & Engineering Data, 56(12), 5088-5093. [Link]

Sources

Validation & Comparative

Reference Standards for 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one characterization Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of piperazine-based pharmaceuticals, 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one (hereafter referred to as MPP-1 ) frequently appears as either a key synthetic intermediate or a critical process-related impurity. Its structure—comprising a basic piperazine ring, a chiral propanone linker, and a lipophilic phenoxy moiety—presents unique analytical challenges, particularly regarding ionization efficiency, peak tailing, and salt-form stoichiometry.

This guide objectively compares the "performance" (defined by spectral validity, purity accuracy, and regulatory compliance) of three distinct grades of reference materials: Certified Reference Materials (CRM) , Analytical Reference Standards (ARS) , and Research Grade (RG) synthetics.

Part 1: Comparative Analysis of Reference Standard Grades

The choice of reference standard dictates the validity of your quantitative data. Below is a direct comparison of how these grades perform in a regulatory and experimental context.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Reference Standard (ARS) Tier 3: Research Grade (RG)
Primary Use Release testing, method validation (ICH Q2), absolute quantification.Routine QC testing, stability monitoring.Early-stage R&D, structural elucidation, qualitative ID.
Traceability SI-Traceable (via qNMR/Mass Balance). NIST/BIPM aligned.Traceable to the CRM or an internal primary standard.None. Purity is often "Area %" only.
Purity Assignment Absolute Purity (w/w%) . Accounts for water, residuals, and counter-ions.Potency assigned against a primary standard.Chromatographic Purity (Area %) only. Ignores salt/solvents.
Data Package Full CoA: H-NMR, C-NMR, MS, IR, TGA/KF, ROI, Homogeneity.CoA: HPLC Purity, ID (NMR/MS), Water (KF).Basic CoA: H-NMR snapshot, HPLC trace.
Risk Profile Low. Defensible in regulatory audits (FDA/EMA).Medium. Acceptable if qualified properly.High. Risk of salt form errors (e.g., HCl vs. free base).
Critical Insight: The "Salt Trap"

MPP-1 contains a secondary amine (piperazine). Research Grade suppliers often fail to distinguish between the free base and the hydrochloride salt (mono- or di-HCl).

  • Impact: If you use an RG standard labeled "98%" but it is actually a di-hydrochloride salt, your gravimetric quantification will be off by >20% due to the mass of the counter-ions. CRMs explicitly quantify counter-ion content.

Part 2: Characterization Workflows & Protocols

To establish a self-validating reference standard system, you must move beyond simple "peak matching." The following protocols ensure structural integrity and mass balance.

Diagram 1: The Characterization Decision Tree

This workflow illustrates the logical progression from crude synthesis to a qualified reference standard.

CharacterizationWorkflow Start Crude MPP-1 Material Purification Prep-HPLC / Recrystallization (Target >99.5% Area) Start->Purification StructID Structural ID Battery (1H/13C NMR, 2D, MS) Purification->StructID CheckSalt Is Counter-ion Defined? StructID->CheckSalt PurityAssay Purity & Potency Assignment CheckHygro Is Material Hygroscopic? PurityAssay->CheckHygro CheckSalt->PurityAssay Yes (IC/Titration) Reject Reject / Re-purify CheckSalt->Reject No (Ambiguous) Qualified Qualified Reference Standard (Ready for Release Testing) CheckHygro->Qualified No CheckHygro->Qualified Yes (Store w/ Desiccant/KF Monitoring)

Caption: Logical workflow for qualifying MPP-1, emphasizing the critical checkpoint of counter-ion definition.

Protocol A: Structural Confirmation via NMR

Objective: To unambiguously confirm the regio-chemistry of the phenoxy-propanone linkage and the integrity of the piperazine ring.

  • Solvent Selection: Dissolve 10 mg of MPP-1 in DMSO-d6 .

    • Why DMSO? Piperazine salts often have poor solubility in CDCl3. DMSO ensures sharp signals for exchangeable protons (NH).

  • Key Diagnostic Signals:

    • The Chiral Center (Methine): Look for a quartet/multiplet at ~4.8–5.2 ppm . This confirms the O-CH(CH3)-C=O linkage.

    • The Piperazine Ring: Two distinct multiplets at ~3.3–3.7 ppm .

      • Self-Validation: If these peaks are chemically equivalent (a single singlet), the ring may be symmetric (incorrect structure) or rapidly exchanging.

    • The Phenoxy Group: A singlet at ~2.3 ppm (Ar-CH3) and aromatic signals at 6.7–7.2 ppm .

  • D2O Exchange Experiment:

    • Add 1 drop of D2O to the tube.

    • Result: The broad singlet at >9.0 ppm (if salt) or ~2.0 ppm (if free base) must disappear. This confirms the secondary amine/salt proton.

Protocol B: Purity Assessment via HPLC-UV (High pH Method)

Objective: To quantify organic impurities without the peak tailing common to piperazines.

  • Column: C18 Hybrid (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

    • Why? Traditional silica columns degrade at high pH. Hybrid particles withstand pH 10+.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 220 nm (amide bond) and 270 nm (phenoxy ring).

    • Causality: Using pH 10 keeps the piperazine (pKa ~9.8) in its uncharged free-base form, eliminating interaction with residual silanols and sharpening the peak shape.

Part 3: Advanced Characterization (Mass Spectrometry)

For a Tier 1 CRM, mass spectral fingerprinting is mandatory to rule out isobaric impurities.

Diagram 2: Proposed Fragmentation Pathway (ESI+)

This diagram visualizes the cleavage points used to confirm identity in MS/MS.

Fragmentation Parent Parent Ion [M+H]+ m/z ~249 Frag1 Piperazine Cleavage (Amide Bond Break) Parent->Frag1 Collision Energy 20eV Frag2 Phenoxy Cleavage (Ether Bond Break) Parent->Frag2 Collision Energy 35eV Product1 Piperazine Ion m/z 87 Frag1->Product1 Product2 Acylium Ion m/z ~163 Frag1->Product2 Product3 Methylphenol Ion m/z 108 Frag2->Product3

Caption: ESI+ fragmentation pathway. The m/z 163 acylium ion is the specific diagnostic fragment for the propanone core.

Experimental Note: When analyzing MPP-1 by LC-MS, beware of in-source dimerization . Piperazines can form non-covalent dimers ([2M+H]+) in the source.

  • Validation: Dilute the sample 10x. If the dimer peak ratio decreases significantly, it is an artifact, not an impurity.

References
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Qualification of Impurities in New Drug Substances.[1][2][3][Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1] Advanced Drug Delivery Reviews. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

A Comparative Benchmarking Guide to the Biological Activity of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for benchmarking the biological activity of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one, a novel compound with a piperazine-phenoxypropanone scaffold. Given the prevalence of this scaffold in centrally active agents, particularly those modulating serotonergic systems, this document outlines a head-to-head comparison against Ketanserin, a well-characterized 5-HT2A receptor antagonist.[1][2] We present detailed protocols for in vitro and in vivo assays designed to elucidate the compound's receptor affinity, functional potency, selectivity, and pharmacodynamic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds targeting the serotonin system.

Introduction

The Piperazine-Phenoxypropanone Scaffold in CNS Drug Discovery

The piperazine ring is a crucial pharmacophore found in a multitude of drugs targeting the central nervous system (CNS).[3][4][5][6] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable oral bioavailability and the ability to cross the blood-brain barrier.[7] When combined with a phenoxypropanone moiety, this scaffold is frequently associated with activity at monoaminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[8][9] Numerous arylpiperazine derivatives have been developed as antipsychotics, antidepressants, and anxiolytics, underscoring the therapeutic potential of this chemical class.[5][10][11][12]

Profile of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one (Compound X)

To date, 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one, hereafter referred to as Compound X, is a novel chemical entity with limited publicly available biological data. Its structure, featuring a piperazine ring linked to a 3-methylphenoxy propanone side chain, suggests a potential interaction with CNS targets, particularly the serotonin 5-HT2A receptor, a key target for atypical antipsychotics and other neuropsychiatric therapeutics.[9][13] This guide, therefore, proposes a systematic approach to characterize its activity at this receptor.

Rationale for Benchmarking against Ketanserin

For a robust and contextually relevant assessment of Compound X, a suitable benchmark is essential. We have selected Ketanserin , a classic pharmacological tool and antihypertensive drug, for this purpose.[1][2][14] Ketanserin is a selective antagonist of 5-HT2A receptors and has been extensively characterized.[1][2] Although it also exhibits affinity for α1-adrenergic and histamine H1 receptors, its primary mechanism of action for vasodilation is attributed to 5-HT2A blockade.[1][15] By comparing Compound X against Ketanserin, we can ascertain its relative potency, selectivity, and potential as a modulator of the serotonergic system.

In Vitro Comparative Analysis

Objective

To determine and compare the binding affinity (Ki) and functional antagonism (IC50) of Compound X and Ketanserin at the human 5-HT2A receptor.

Experimental Design and Protocols

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a specific radiolabeled ligand.[13]

  • Receptor Source : Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[16]

  • Radioligand : [3H]Ketanserin or [125I]DOI are commonly used radioligands for the 5-HT2A receptor.[17][18]

  • Assay Buffer : 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.[17]

  • Procedure :

    • Prepare serial dilutions of Compound X and Ketanserin (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, incubate the receptor membranes (10-20 µg protein/well) with the radioligand (at a concentration near its Kd, e.g., 0.5-2.0 nM) and varying concentrations of the test compounds.[18][19]

    • To determine non-specific binding, a parallel set of wells containing a high concentration of an unlabeled ligand (e.g., 10 µM spiperone or unlabeled DOI) is included.[17]

    • Incubate for 60 minutes at room temperature.[17][19]

    • Terminate the reaction by rapid filtration through GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[18][19]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : The IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway, which, upon activation, leads to an increase in intracellular calcium (Ca2+).[13] This assay measures a compound's ability to antagonize this agonist-induced calcium release.[20][21]

  • Cell Line : HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Agonist : Serotonin (5-HT) or a selective agonist like (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI).[22]

  • Calcium Indicator Dye : A cell-permeant fluorescent calcium-sensitive dye such as Fluo-4 AM or Fluo-8 AM.[20][23]

  • Procedure :

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium indicator dye for 45-60 minutes at 37°C. Homogeneous, no-wash kits are available that simplify this process.[24]

    • Add varying concentrations of Compound X or Ketanserin to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR or FDSS).

    • Record a baseline fluorescence reading.

    • Add a pre-determined concentration of the agonist (e.g., EC80 of serotonin) to all wells and immediately begin recording the change in fluorescence over time.[24]

  • Data Analysis : The antagonist effect is measured as the inhibition of the agonist-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Expected Results

The data from these experiments will allow for a direct comparison of the in vitro potency of Compound X and Ketanserin.

Table 1: Comparative Binding Affinities (Ki) at the Human 5-HT2A Receptor

Compound Ki (nM) at h5-HT2A
Compound X Experimental Value

| Ketanserin | ~2.0[18] |

Table 2: Comparative Functional Antagonism (IC50) at the Human 5-HT2A Receptor

Compound IC50 (nM) vs. Serotonin
Compound X Experimental Value

| Ketanserin | Literature/Experimental Value |

Discussion

A lower Ki value indicates a higher binding affinity. Similarly, a lower IC50 value in the functional assay signifies greater potency as an antagonist. By comparing these values, we can determine if Compound X is more potent, less potent, or equipotent to Ketanserin at the 5-HT2A receptor. A strong correlation between the binding affinity (Ki) and functional potency (IC50) would suggest that Compound X acts as a competitive antagonist at the same site as the radioligand.

Selectivity Profiling

Objective

To assess the selectivity of Compound X by determining its binding affinity for a panel of other relevant GPCRs, particularly those known to be off-targets for Ketanserin.

Experimental Protocol

A standard radioligand binding assay, as described in section 2.2.1, should be performed for a panel of receptors. This panel should include, at a minimum:

  • Serotonin Receptors : 5-HT1A, 5-HT2C

  • Adrenergic Receptors : α1A, α1B, α2A

  • Dopamine Receptors : D2

  • Histamine Receptors : H1

Expected Results

The results will provide a selectivity profile for Compound X, which can be compared to the known profile of Ketanserin.

Table 3: Comparative Selectivity Profile (Ki, nM)

Receptor Compound X (Ki, nM) Ketanserin (Ki, nM)
h5-HT2A Primary Target ~2.0 [18]
h5-HT2C Experimental Value High Affinity[15]
hα1A-adrenergic Experimental Value High Affinity[15]
hH1 (Histamine) Experimental Value High Affinity[15]

| hD2 (Dopamine) | Experimental Value | Low Affinity |

Discussion

Selectivity is a critical parameter in drug development. Ketanserin's activity at α1-adrenergic and H1 receptors contributes to some of its side effects.[1][15] If Compound X demonstrates significantly higher selectivity for the 5-HT2A receptor (i.e., much higher Ki values for the off-target receptors), it could represent a more refined pharmacological tool with a potentially better side-effect profile. A selectivity ratio (Ki off-target / Ki 5-HT2A) of >100-fold is generally considered desirable.

In Vivo Pharmacodynamic Comparison

Objective

To evaluate and compare the in vivo efficacy of Compound X and Ketanserin in a validated rodent model of 5-HT2A receptor activation.

Experimental Protocol: DOI-induced Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation by hallucinogenic agonists like DOI.[25][26] Antagonists of the 5-HT2A receptor dose-dependently block this behavior.[27]

  • Animals : Male C57BL/6J mice are commonly used.[26][27]

  • Procedure :

    • Habituate mice to the observation chambers (e.g., transparent glass cylinders) for at least 30 minutes prior to drug administration.[28]

    • Administer various doses of Compound X or Ketanserin via an appropriate route (e.g., intraperitoneally, i.p.) at a set time before the agonist challenge (e.g., 30-60 minutes).[28]

    • Administer a dose of DOI known to produce a robust HTR (e.g., 2.5 mg/kg, i.p.).[28]

    • Immediately after DOI administration, a trained observer, blind to the treatment conditions, counts the number of head twitches for a defined period (e.g., 20-30 minutes).[28] Alternatively, automated detection systems can be used.[26]

  • Data Analysis : The number of head twitches in each treatment group is compared to the vehicle-treated control group. The dose that produces a 50% reduction in the HTR (ED50) is calculated for each compound using regression analysis.

Expected Results

The ED50 values will provide a measure of the in vivo potency of each compound.

Table 4: Comparative ED50 Values for the Inhibition of DOI-induced HTR

Compound Route ED50 (mg/kg)
Compound X i.p. Experimental Value

| Ketanserin | i.p. | Literature/Experimental Value |

Discussion

The HTR model provides crucial in vivo validation of a compound's 5-HT2A receptor antagonism.[25][27] Comparing the ED50 of Compound X to Ketanserin allows for an assessment of its in vivo potency. This data, when considered alongside in vitro potency and pharmacokinetic properties (not covered in this guide but a critical next step), provides a more complete picture of the compound's potential. For example, a compound with high in vitro potency but low in vivo potency may have poor bioavailability or rapid metabolism.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds & Activates Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream Antagonist Compound X / Ketanserin Antagonist->Receptor Blocks

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Radioligand Binding Assay (Determine Ki) Data Comparative Data Analysis (Potency, Selectivity, Efficacy) Binding->Data Functional Calcium Flux Assay (Determine IC50) Functional->Data Selectivity Selectivity Panel Binding (Determine Off-Target Ki) Selectivity->Data HTR DOI-Induced Head-Twitch Response (HTR) (Determine ED50) HTR->Data CompoundX Compound X CompoundX->Binding CompoundX->Functional CompoundX->Selectivity CompoundX->HTR Ketanserin Ketanserin (Benchmark) Ketanserin->Binding Ketanserin->Functional Ketanserin->Selectivity Ketanserin->HTR

Caption: Overall experimental workflow for benchmarking.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking the biological activity of 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one against Ketanserin, with a focus on 5-HT2A receptor antagonism. The described in vitro and in vivo experiments will generate critical data on the compound's affinity, functional potency, selectivity, and in vivo efficacy.

The results of this comparative analysis will establish whether Compound X offers a pharmacological profile that is superior, inferior, or comparable to the established benchmark. A finding of high potency and improved selectivity would warrant further investigation, including comprehensive pharmacokinetic profiling, evaluation in other behavioral models relevant to psychosis or depression, and assessment of potential liabilities such as hERG channel block.[9][14] This structured approach ensures a thorough and scientifically rigorous characterization, providing a solid foundation for any future drug development efforts.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ketanserin?
  • Benchchem. (n.d.). Application Notes: 5-HT2A Antagonist Radioligand Binding Assay.
  • Wikipedia. (n.d.). Piperazine.
  • Wikipedia. (n.d.). Head-twitch response.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology, 214(4), 1-22.
  • ChEMBL. (n.d.). Radioligand binding assays for human 5-HT2A receptor.
  • [Article in Polish]. (1990). [Blockade of 5-HT2 receptors as a mechanism of antihypertensive action of ketanserin].
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Stankiewicz, A., et al. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.).
  • Schlegel, S., & Wellendorph, P. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 319-333.
  • Zhang, S., et al. (2009). The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels. British Journal of Pharmacology, 158(7), 1737-1747.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Monti, J. M., & Jantos, H. (2024). Defined radio wave frequencies attenuate the head-twitch response in mice elicited by (±)-2,5-dimethoxy-4-iodoamphetamine. Journal of Psychedelic Studies.
  • An, W. F., & Chen, J. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 10(4), 343-351.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?
  • Canal, C. E., & Morgan, D. (2012). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 223(4), 437-453.
  • Gonzalez-Maeso, J., & Sealfon, S. C. (2009). “Selective” serotonin 5-HT2A receptor antagonists. Cell, 138(4), 615-617.
  • Vulcanchem. (n.d.). 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride.
  • Gray, J. A., & Roth, B. L. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 71(3), 702-711.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.).
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016, September 20).
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
  • ResearchGate. (n.d.). Calcium Flux Assay Protocol | Download Table.
  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(4), 389-392.
  • Singh, K. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Bari, D. G., Saravanan, K., & Ahmad, R. (2021). Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners.
  • Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026, February 4).
  • Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305.
  • synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. (2025, August 6).
  • PubChem. (n.d.). 1-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol.
  • Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-YL) BENZAMIDE DERIVATIVES. (2023, April 28).
  • Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Officers[1]

Executive Summary & Hazard Architecture

Status: Research Chemical (RC) | Primary Hazard Class: Respiratory Sensitizer & Corrosive CAS: Not globally standardized (Library Compound) | Molecular Weight: ~248.32 g/mol

As a Senior Application Scientist, I must clarify that specific toxicological data for this exact structure is likely sparse in public registries. Therefore, we apply Structure-Activity Relationship (SAR) logic. This molecule fuses a piperazine ring with a phenoxy-ketone tail .

  • The Piperazine Moiety: Historically documented as a potent respiratory sensitizer and skin corrosive. It can induce asthma-like symptoms and contact dermatitis upon repeated low-level exposure.

  • The Phenoxy Group: Increases lipophilicity, facilitating dermal absorption and potential systemic toxicity.

The Core Directive: Handle this compound as if it is a known sensitizer and corrosive until empirical data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This is not a generic "wear gloves" recommendation. The lipophilic nature of the phenoxy group combined with the caustic nature of the piperazine requires a Double-Barrier Strategy .

A. Respiratory Protection (Critical)[2]
  • Routine Handling (Solid/Powder):

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Mandatory if outside hood): N95 is insufficient for sensitizers. Use a P100 (HEPA) half-face respirator or a Powered Air Purifying Respirator (PAPR) if handling >100mg.

  • Solution Handling:

    • Fume hood is mandatory. If heating is involved, ensure the sash is at the lowest working position to prevent vapor escape.

B. Dermal Protection (The "Double-Glove" Protocol)
  • Inner Layer: 4-mil Nitrile (High dexterity, protects against incidental splashes).

  • Outer Layer: 5-mil Nitrile or Neoprene (Extended cuff).

    • Why? Piperazines are basic amines; standard nitrile offers good protection, but the phenoxy group aids permeation. The air gap between two gloves reduces breakthrough time significantly.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Avoid exposed skin at the wrists.

C. Ocular Protection[3][4]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are unacceptable due to the risk of fine powder migration or splash-back causing corneal burns.

Operational Workflows
Experiment 1: Safe Weighing & Transfer (Static Mitigation)

Piperazine derivatives are often hygroscopic and prone to static charge, causing "fly-away" powder that contaminates the user.

  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the compound.

  • Transfer:

    • Do not dump powder. Use a gentle tapping motion.

    • Immediate Seal: Wipe the threads of the stock bottle with a dry Kimwipe before closing to prevent crust formation (which aerosolizes when reopened).

Experiment 2: Solubilization (Exotherm Check)

The amide/amine functionality can generate heat when protonated.

  • Solvent Choice: DMSO or Methanol are likely solvents.

  • Protocol:

    • Add solvent to the vial first (if possible), then add the solid.

    • If adding acid (e.g., HCl for salt formation), chill the receiving vessel in an ice bath (0°C).

    • Observation: Watch for "fuming" or rapid color change, indicating degradation or aggressive exotherm.

Visualized Safety Logic (Graphviz)

The following diagram outlines the decision logic for PPE selection based on the state of matter and quantity.

PPE_Decision_Matrix Start Handling 2-(3-Methylphenoxy)-1-(piperazin-1-YL)propan-1-one State Determine State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Check Quantity > 50mg? Solid->Qty_Check Heat_Check Heating or Pressurized? Liquid->Heat_Check High_Risk HIGH RISK: Aerosol Potential Qty_Check->High_Risk Yes PPE_Solid_Low REQ: Fume Hood + Single Nitrile Gloves Qty_Check->PPE_Solid_Low No PPE_Solid_High REQ: Fume Hood + P100 Respirator + Double Nitrile Gloves High_Risk->PPE_Solid_High PPE_Liq_High REQ: Sash Down + Blast Shield + Neoprene Gloves Heat_Check->PPE_Liq_High Yes PPE_Liq_Low REQ: Fume Hood + Splash Goggles Heat_Check->PPE_Liq_Low No

Caption: Decision matrix for PPE selection based on physical state and operational risk factors.

Emergency Response & Disposal
A. Accidental Spill (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and double gloves.

  • Neutralize: Do not dry sweep (creates dust).[4][5] Cover with a wet paper towel (soaked in weak acetic acid if available, otherwise water) to dampen.

  • Collect: Scoop damp material into a hazardous waste bag.

  • Clean: Wash surface with soap and water; test pH of surface to ensure no basic residue remains.

B. Exposure First Aid[3][6]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for potential sensitization.

  • Skin Contact: Wash with tepid water and soap for 15 minutes. Do not use hot water, as it opens pores and increases absorption of the phenoxy moiety.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

C. Disposal Strategy
  • Waste Stream: Segregate as "Basic Organic Waste" or "Toxic Organic Waste."

  • Labeling: Must explicitly state "Contains Piperazine Derivatives - Potential Sensitizer."

  • Do NOT: Mix with oxidizing acids (e.g., Nitric Acid) due to risk of violent reaction or nitrosamine formation (carcinogenic).

Summary Data Table
ParameterSpecificationRationale
Glove Material Nitrile (min 4 mil)Good resistance to amines; double layer prevents phenoxy permeation.
Respiratory P100 / N99N95 allows 5% leakage; sensitizers require <0.1% leakage.
Engineering Fume Hood (ISO 5 Class)Primary containment is superior to personal PPE.
Incompatibility Strong Oxidizers, AcidsAmine group reacts exothermically with acids.
Storage Desiccated, <4°CHygroscopic nature leads to degradation/caking.
References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Piperazine: Systemic Agent. CDC/NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: Piperazine Derivatives Toxicity. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.